molecular formula C6H5ClO B13434860 2-Chlorophenol-13C6

2-Chlorophenol-13C6

Cat. No.: B13434860
M. Wt: 134.51 g/mol
InChI Key: ISPYQTSUDJAMAB-IDEBNGHGSA-N
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Description

Context of Isotopically Labeled Chlorophenols in Environmental and Biochemical Research

Chlorophenols are a class of chemical compounds that have been widely used in various industrial and agricultural applications, including as pesticides, herbicides, and wood preservatives. taylorandfrancis.comresearchgate.net Their presence in the environment, even at trace concentrations, is a significant concern due to their toxicity and persistence. researchgate.net Some chlorophenols are classified as priority pollutants by environmental agencies. acs.org

To understand the fate, transport, and effects of these compounds in the environment and in biological systems, researchers often utilize isotopically labeled versions of chlorophenols. nih.gov Isotopic labeling involves replacing one or more atoms in a molecule with their heavier, stable isotopes, such as replacing carbon-12 with carbon-13 (¹³C). nih.gov This labeling does not significantly alter the chemical properties of the compound but provides a unique mass signature that allows it to be distinguished from its naturally occurring, unlabeled counterpart. This technique is crucial for a variety of research applications, including metabolic studies, environmental monitoring, and determining the effectiveness of remediation strategies.

In environmental research, isotopically labeled chlorophenols serve as tracers to study their degradation pathways in soil and water. acs.org By introducing a known amount of a labeled chlorophenol into a system, scientists can track its movement, identify its breakdown products, and differentiate between biological and non-biological degradation processes. In biochemical and toxicological studies, these labeled compounds help in understanding how organisms absorb, distribute, metabolize, and excrete chlorophenols.

Significance of 2-Chlorophenol-13C6 as a Research Tool and Isotopic Tracer

This compound is a specific isotopically labeled compound where all six carbon atoms in the benzene (B151609) ring of 2-chlorophenol (B165306) have been replaced with carbon-13. This complete labeling of the carbon backbone makes it an invaluable tool for a range of scientific investigations.

The primary significance of this compound lies in its application as an internal standard or surrogate in analytical chemistry. acs.orgcdc.gov When analyzing environmental samples like water or soil for the presence of chlorophenols, the original amount of the pollutant can be difficult to determine accurately due to losses during sample preparation and analysis. By adding a known quantity of this compound to the sample at the beginning of the process, it experiences similar losses as the unlabeled 2-chlorophenol. Since the labeled and unlabeled compounds can be separately quantified using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the recovery of the labeled standard can be used to correct for the analytical losses and accurately determine the concentration of the target pollutant. cdc.govnemi.gov

As an isotopic tracer, this compound allows researchers to follow the metabolic fate of 2-chlorophenol in organisms and the environmental degradation pathways with high precision. nih.govbritannica.com For instance, studies have investigated the pyrolysis of 2-chlorophenol and its role in the formation of highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). researchgate.net Using ¹³C-labeled 2-chlorophenol helps in elucidating the reaction mechanisms and the sources of carbon in the resulting toxic byproducts. researchgate.net

Scope and Objectives of Academic Investigations Utilizing this compound

The use of this compound in academic research is focused on several key objectives aimed at enhancing our understanding of the environmental and health impacts of chlorophenols.

A major area of investigation is the development and validation of sensitive and accurate analytical methods for detecting and quantifying chlorophenols in various complex matrices such as soil, water, and biological tissues. acs.orgresearchgate.net Research in this area often uses this compound to optimize extraction and clean-up procedures and to ensure the reliability of the analytical results. acs.org

Another important objective is to study the environmental behavior and degradation of 2-chlorophenol. This includes investigating its persistence, mobility in soil and water, and the mechanisms of its breakdown by microorganisms or chemical processes. gov.bc.caepa.gov For example, research has explored the bacterial degradation of chlorophenols in different environmental conditions. gov.bc.ca

Furthermore, toxicological and metabolic studies utilize this compound to trace its pathway within biological systems. These investigations aim to identify the metabolites formed, understand the enzymatic processes involved in its transformation, and assess its potential for bioaccumulation in organisms.

Interactive Data Table: Applications of Isotopically Labeled Chlorophenols in Research

Research AreaSpecific Application of this compoundAnalytical Techniques Employed
Environmental MonitoringInternal standard for quantification of 2-chlorophenol in soil and water samples. acs.orgGas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS). acs.org
Degradation StudiesTracer to study the pyrolysis and formation of PCDD/Fs from 2-chlorophenol. researchgate.netElectron Paramagnetic Resonance (EPR), GC-MS. researchgate.net
Method DevelopmentSurrogate standard to assess recovery rates in analytical methods for chlorophenols. researchgate.netSolid-Phase Microextraction (SPME), GC-MS. acs.orgresearchgate.net
Biochemical ResearchTracer to investigate metabolic pathways and biotransformation in organisms. Mass Spectrometry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClO

Molecular Weight

134.51 g/mol

IUPAC Name

6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol

InChI

InChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-4,8H/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

ISPYQTSUDJAMAB-IDEBNGHGSA-N

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)O)Cl

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies of 2 Chlorophenol 13c6

Synthetic Pathways for Uniformly 13C-Labeled 2-Chlorophenol (B165306)

The primary method for synthesizing 2-Chlorophenol-13C6 involves the direct chlorination of uniformly labeled Phenol-13C6. This process typically utilizes chlorine gas (Cl₂) as the chlorinating agent. The reaction is carefully controlled to favor the formation of the monochlorinated product, specifically the ortho-isomer, 2-chlorophenol. The starting material, Phenol-13C6, is itself produced through methods of isotopic enrichment.

A general method for the chlorination of phenol (B47542) to produce 2-chlorophenol involves reacting phenol with chlorine gas in an inert, non-polar, perchlorinated hydrocarbon solvent such as carbon tetrachloride. google.com The reaction can be catalyzed by the presence of a branched-chain amine. google.com While this method describes the synthesis of the unlabeled compound, the same principles apply to the synthesis of the ¹³C-labeled version, starting with Phenol-13C6.

Another potential, though less direct, synthetic route could involve multiple steps starting from simpler ¹³C-labeled precursors to build the phenol ring before the chlorination step. For instance, syntheses of other labeled phenolic compounds have been achieved through multi-step processes involving reactions like Friedel-Crafts alkylation and Knoevenagel condensation. researchgate.net However, for uniform labeling of the entire ring, starting with a uniformly labeled benzene (B151609) derivative like Phenol-13C6 is the most straightforward approach.

Isotopic Enrichment and Purity Assessment of this compound Synthesates

The isotopic enrichment and chemical purity of this compound are critical for its use as an internal standard. Several analytical techniques are employed to ensure these parameters meet high standards.

Isotopic Enrichment: The degree of ¹³C labeling is a key quality parameter. Mass spectrometry (MS) is a primary tool for determining the mass-to-charge ratio of the molecule, which directly reflects the number of ¹³C atoms incorporated. A metabolite with 'n' carbon atoms can have from zero to 'n' of its carbons labeled with ¹³C, resulting in isotopologues that increase in mass. nih.gov For this compound, the goal is to have all six carbon atoms as ¹³C, leading to a molecular weight of approximately 134.56 g/mol , compared to about 128.55 g/mol for the unlabeled compound. schd-shimadzu.comnih.gov Commercially available this compound often specifies a minimum isotopic enrichment of 99% ¹³C. schd-shimadzu.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for assessing isotopic enrichment. nih.govacs.org ¹³C-NMR can directly detect the labeled carbon atoms. chemicalbook.com Advanced NMR pulse sequences, such as Isotope-Edited Total Correlation Spectroscopy (ITOCSY), can filter spectra from ¹²C- and ¹³C-containing molecules into separate, quantitatively equivalent spectra, allowing for accurate measurement of ¹³C enrichment. nih.govacs.org

Purity Assessment: The chemical purity of the synthesate is equally important to avoid interference in analytical applications. Gas chromatography-mass spectrometry (GC-MS) is a widely used method for this purpose. dss.go.th In this technique, the sample is first separated by gas chromatography, and then the components are detected and identified by mass spectrometry. dss.go.th The sample may undergo a derivatization step, such as acetylation, to improve its chromatographic properties and sensitivity. jcsp.org.pk High-performance liquid chromatography (HPLC) with electrochemical detection is another method used for the determination of chlorophenols. jcsp.org.pk

The combination of these techniques ensures that the final this compound product has both high isotopic enrichment and chemical purity, often exceeding 98%. schd-shimadzu.com

Specialized Preparations of this compound for Diverse Research Applications

This compound is primarily prepared for use as an internal standard in isotope dilution mass spectrometry. This analytical technique allows for the precise quantification of 2-chlorophenol in various complex matrices, such as environmental water and soil samples. dss.go.thjcsp.org.pk The labeled standard is added to the sample at a known concentration before sample preparation and analysis. By comparing the signal of the labeled standard to the unlabeled analyte, any loss of analyte during the extraction and analysis process can be corrected for, leading to highly accurate results.

For environmental analysis, methods have been developed for the determination of chlorophenols in water and soil. dss.go.thjcsp.org.pk These methods often involve an extraction step, followed by analysis using GC-MS. dss.go.th For example, a method for determining chlorophenols in soil involves accelerated solvent extraction with water, followed by solid-phase microextraction (SPME) and GC-MS analysis. dss.go.th In such procedures, isotopically labeled standards like 2,4,6-trichlorophenol-¹³C₆ and pentachlorophenol-¹³C₆ are used. jcsp.org.pk

In metabolomics, stable isotopically labeled compounds are crucial for metabolic flux analysis and metabolite quantification. nih.govnih.gov While not a primary metabolite, the use of labeled standards like this compound in environmental metabolomics or studies on the biodegradation of pollutants follows similar principles. The labeled compound helps in accurately tracking the fate of the pollutant and its breakdown products.

The table below summarizes some of the key properties and applications of this compound.

PropertyValue/Description
Chemical Formula ¹³C₆H₅ClO
Molecular Weight ~134.56 g/mol schd-shimadzu.com
CAS Number 1975217-09-4 schd-shimadzu.com
Minimum Isotopic Enrichment >99% ¹³C schd-shimadzu.com
Minimum Chemical Purity >98% schd-shimadzu.com
Primary Application Internal standard for quantitative analysis
Key Analytical Techniques GC-MS, HPLC, NMR nih.govdss.go.thjcsp.org.pk

Advanced Analytical Methodologies for 2 Chlorophenol 13c6 in Research

Chromatographic Techniques with Isotope-Specific Detection for 2-Chlorophenol-13C6

The unique isotopic signature of this compound makes it an ideal tool for isotope dilution mass spectrometry. This section explores its application in various chromatographic techniques coupled with mass spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including chlorophenols. The use of this compound as an internal standard significantly enhances the accuracy and precision of these analyses. In many GC-MS methods, a derivatization step, often acetylation with acetic anhydride, is employed to convert the polar chlorophenols into their less polar and more volatile acetate (B1210297) derivatives, leading to improved chromatographic peak shapes and sensitivity. nih.govdphen1.comjcsp.org.pk

The isotope dilution method using 13C-labeled standards is a common strategy for quantification. acs.orgnemi.gov For instance, in the analysis of chlorophenols in soil, 13C6-labeled internal standards, including a 2-chlorophenol (B165306) analogue, are added to samples before extraction to correct for variations throughout the analytical process. acs.org Similarly, methods for analyzing chlorinated phenolics in wastewater and textiles utilize stable isotopically labeled analogues for accurate quantification. nemi.goviteh.ai The selection of specific ions for monitoring in selected ion monitoring (SIM) mode is crucial for both the native analyte and its labeled internal standard to ensure selective and sensitive detection. acs.org

Research has demonstrated the effectiveness of GC-MS for analyzing a range of chlorophenols, with some methods capable of detecting concentrations in the low nanogram per liter (ng/L) to microgram per kilogram (µg/kg) range. acs.orgresearchgate.net For example, a highly sensitive method for seawater analysis achieved detection limits of 0.06–0.26 ng/L for various chlorophenols. researchgate.net

Table 1: GC-MS Methods Utilizing 13C-Labeled Chlorophenol Standards
MatrixAnalytical TechniqueInternal Standard(s)Key FindingsReference
SoilGC-MS13C6-labeled chlorophenols (including a 2-CP analog)Quantification of various chlorophenols with LODs in the µg/kg range. acs.org acs.org
WastewaterGC-MSStable isotopically labeled analogsMethod approved for monitoring chlorinated phenolics. nemi.gov nemi.gov
TextilesGC-MS13C- and 2H-labeled internal standardsQuantification of chlorophenols released from salts and esters. iteh.ai iteh.ai
WaterHS-SPME-GC-MS2,4,6-trichlorophenol-13C6, pentachlorophenol-13C6Simultaneous determination of phenols, MPs, CPs, and BPA with LODs in the low ng/L range. dphen1.com dphen1.com
SeawaterGC-MS/MSDeuterated internal standardHighly sensitive determination with LODs of 0.06–0.26 ng/L. researchgate.net researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for this compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative for the analysis of polar compounds like chlorophenols, often without the need for derivatization. dphen1.com This technique is particularly suitable for complex matrices where co-eluting interferences can be a challenge for single-stage mass spectrometry. The use of this compound and other isotopically labeled standards is crucial for accurate quantification in LC-MS/MS methods.

In LC-MS/MS analysis of chlorophenols, atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques. unl.ptulisboa.pt Multiple reaction monitoring (MRM) is typically employed for quantification, where specific precursor-to-product ion transitions for both the analyte and its labeled internal standard are monitored, providing high selectivity and sensitivity. unl.ptnih.gov For instance, in the analysis of pentachlorophenol (B1679276) (PCP) in seafood, 13C6-PCP was used as an internal standard with MRM to achieve good linearity over a wide concentration range. nih.gov

LC-MS/MS methods have been successfully applied to various matrices, including environmental water, soil, and biological samples like human urine. dphen1.comunl.ptulisboa.pt These methods can achieve low detection limits, often in the sub-ng/mL range for urine samples. dphen1.com

Table 2: LC-MS/MS Applications for Chlorophenol Analysis
MatrixAnalytical TechniqueInternal Standard(s)Key FindingsReference
Environmental Samples (Wood, Soil)LC/APCI-MS/MSStandard additionQuantification of chlorophenols with detection limits in the ng/g range. unl.pt unl.pt
WaterSPE-ESI-LC-MS/MSNot specified for all chlorophenolsMethod developed for 2-amino-4-chlorophenol (B47367) with recoveries of 73%. ulisboa.pt ulisboa.pt
Human UrineHPLC-MS/MS (APCI)Isotope dilutionSimultaneous determination of various environmental phenols with detection limits below 1 ng/mL. dphen1.com dphen1.com
SeafoodUPLC-MS/MS13C6-PCPGood linearity for PCP analysis in the range of 1 to 1000 µg/L. nih.gov nih.gov

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for Stable Carbon Isotope Analysis of this compound

Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) is a specialized technique used to measure the stable isotope ratios of specific compounds. nih.govrsc.org While GC-MS uses isotopically labeled standards for quantification, GC-IRMS measures the natural abundance of stable isotopes (e.g., ¹³C/¹²C) in a compound, which can provide insights into its origin, fate, and transformation processes in the environment. nih.govrsc.orgnih.gov

In the context of chlorophenol analysis, GC-IRMS can be used to study the biodegradation of these pollutants. For example, a study on the anaerobic digestion of municipal solid waste used ¹³C₆-labeled pentachlorophenol (PCP) and 2,4,6-trichlorophenol (B30397) (TCP) to trace their degradation pathways. nih.gov The monitoring of the isotopic composition of the chlorophenols and their degradation products helped to distinguish between biodegradation and other physical removal processes. nih.gov

Due to the lower sensitivity of IRMS compared to conventional MS, an enrichment step is often necessary before GC-IRMS analysis, especially for trace-level contaminants in aqueous samples. nih.govrsc.org

Sample Preparation and Extraction Techniques Employing this compound as an Internal Standard

The accuracy of any analytical method heavily relies on the efficiency and reproducibility of the sample preparation and extraction steps. The use of this compound as an internal standard from the beginning of the sample preparation process is crucial for correcting any analyte losses that may occur.

Accelerated Solvent Extraction (ASE) Methodologies for Chlorophenols with this compound

Accelerated Solvent Extraction (ASE), also known as pressurized fluid extraction, is a technique that uses organic solvents at elevated temperatures and pressures to rapidly extract analytes from solid and semi-solid samples. acs.orgdss.go.thnih.gov The use of 13C6-labeled chlorophenol standards, including a 2-chlorophenol analogue, is integral to ASE methods for quantifying chlorophenols in matrices like soil. acs.orgdss.go.th

In a study developing a method for determining chlorophenols in soil, 13C6-labeled internal standards were added to the soil samples before the ASE procedure to account for matrix effects and extraction inefficiencies. acs.orgdss.go.th The study optimized ASE parameters such as temperature and static extraction time to achieve good recoveries. acs.orgdss.go.th The combination of ASE with subsequent analysis by GC-MS, using isotope dilution for quantification, provides a robust and reliable method for chlorophenol analysis in solid matrices. acs.orgdss.go.th

Solid-Phase Microextraction (SPME) and Derivatization Strategies for this compound Trace Analysis

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample, and analytes partition onto the fiber. dphen1.comacs.orgresearchgate.net It is particularly useful for trace analysis of organic compounds in aqueous samples. For the analysis of chlorophenols, SPME is often combined with a derivatization step, such as acetylation, to improve the volatility and chromatographic behavior of the analytes. dphen1.comjcsp.org.pk

Advanced Microextraction Techniques for Chlorophenols Utilizing Isotope-Labeled Standards

The accurate determination of chlorophenols in complex matrices such as environmental water or soil samples necessitates highly efficient and sensitive analytical methods. nih.govacs.org Advanced microextraction techniques have become indispensable for the preconcentration of trace-level analytes like 2-chlorophenol prior to instrumental analysis. researchgate.net These methods offer significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, shorter extraction times, and lower costs. researchgate.nettandfonline.com The use of stable isotope-labeled internal standards, such as this compound, is critical in these methodologies to ensure accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. acanthusresearch.com

Several advanced microextraction techniques are prominently used for chlorophenol analysis:

Solid-Phase Microextraction (SPME) : SPME is a widely adopted, solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to a sample. tandfonline.com The analytes adsorb to the fiber and are subsequently desorbed, typically into the injection port of a gas chromatograph (GC) or into a solvent for liquid chromatography (LC) analysis. nih.gov For chlorophenol analysis, various fiber coatings such as polyacrylate (PA) and polydimethylsiloxane-divinylbenzene (PDMS-DVB) have been evaluated, with optimal extraction often achieved under acidic pH conditions to ensure the chlorophenols are in their non-ionized form. nih.govacs.org The combination of SPME with GC-Mass Spectrometry (GC-MS) and the use of an isotope-labeled standard like this compound allows for highly selective and sensitive quantification. acs.org

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) : In HF-LPME, a porous polypropylene (B1209903) hollow fiber contains an acceptor phase (often an alkaline solution for chlorophenols) and is placed within a sample solution (the donor phase). scirp.org An organic solvent immobilized in the pores of the fiber acts as a barrier. Analytes migrate from the donor phase, through the organic solvent, and into the acceptor phase. This technique provides high enrichment factors and excellent sample cleanup. scirp.org

Dispersive Liquid-Liquid Microextraction (DLLME) : DLLME is a rapid technique involving the injection of a mixture of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (miscible in both the extraction solvent and the aqueous sample, e.g., methanol) into the aqueous sample. nih.gov This creates a cloudy solution with a large surface area, facilitating fast extraction of analytes into the fine droplets of the extraction solvent. Centrifugation is then used to separate the organic phase for analysis. nih.gov A variation combines DLLME with single-drop microextraction (SDME) for a fast three-phase extraction process. nih.gov

Stir-Bar Sorptive Extraction (SBSE) : SBSE utilizes a magnetic stir bar coated with a thick layer of sorbent material, most commonly polydimethylsiloxane (B3030410) (PDMS). mdpi.com The stir bar is placed in the sample and stirred for a set time, allowing analytes to partition into the coating. Compared to SPME, SBSE offers a larger volume of extraction phase, leading to higher recovery and sensitivity. mdpi.com

The integration of this compound as an internal standard in these methods is paramount. Since the labeled standard has virtually identical chemical and physical properties to the native analyte, it experiences the same extraction efficiency and potential losses during sample workup. acanthusresearch.com By adding a known amount of this compound to the sample before extraction, quantitative analysis via mass spectrometry can be performed with high accuracy, as the ratio of the native analyte to the labeled standard is measured. acanthusresearch.comresearchgate.net

Table 1: Comparison of Advanced Microextraction Techniques for Chlorophenol Analysis This table is interactive. Users can sort columns by clicking on the headers.

Technique Principle Typical Sorbent/Solvent Advantages Common Detection Method
SPME Adsorption of analytes onto a coated fiber. tandfonline.com Polyacrylate (PA), PDMS-DVB, Carbowax-templated resin (CW-TPR). nih.gov Solvent-free, simple, easily automated. mdpi.com GC-MS, LC-ED. nih.govacs.org
HF-LPME Extraction from a donor phase through an organic solvent into an acceptor phase within a hollow fiber. scirp.org Toluene or other organic solvents immobilized in fiber pores; NaOH solution as acceptor phase. scirp.org High enrichment factor, excellent sample cleanup, low solvent use. researchgate.netscirp.org UV-Vis Spectrophotometry, GC-MS. scirp.org
DLLME Partitioning of analytes into a fine organic solvent dispersed in the aqueous sample. nih.gov Toluene (extraction solvent), Methanol (disperser solvent). nih.gov Extremely fast, high recovery, simple procedure. nih.gov HPLC-UV, GC-MS. nih.gov

| SBSE | Partitioning of analytes into a thick sorbent coating on a magnetic stir bar. mdpi.com | Polydimethylsiloxane (PDMS). mdpi.com | High concentration capacity, high sensitivity, reusable bars. mdpi.com | GC-MS (via thermal desorption). mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tracer Studies and Structural Elucidation Involving this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for determining the molecular structure of organic compounds. uni-halle.de For isotopically labeled compounds like this compound, NMR is indispensable for both confirming the precise location and extent of isotopic enrichment and for use in tracer studies to follow the metabolic or environmental fate of the compound. researchgate.net

Structural Elucidation: The structure and purity of this compound are definitively confirmed using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy : The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the ¹H spectrum would show signals for the four protons on the aromatic ring and the single proton of the hydroxyl group. The key feature would be the presence of large one-bond and smaller multi-bond carbon-proton coupling constants (¹JCH, nJCH) between the ring protons and the adjacent ¹³C atoms, which are absent in the unlabeled compound. These couplings split the proton signals into complex multiplets, providing direct evidence of the ¹³C labeling of the entire benzene (B151609) ring. weebly.com

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum is the most direct method for confirming the isotopic enrichment. chemrxiv.org In a proton-decoupled ¹³C NMR spectrum of this compound, the six carbon atoms of the benzene ring would appear as intense signals due to the nearly 100% abundance of ¹³C at these positions, in stark contrast to the very low natural abundance (1.1%) of ¹³C. mdpi.com The chemical shifts of these carbons confirm their chemical environment (e.g., attachment to chlorine, oxygen, or hydrogen). The signal for the carbon atom bonded to chlorine (C-2) and the one bonded to the hydroxyl group (C-1) would be clearly identifiable at their characteristic chemical shifts. weebly.com

2D NMR Spectroscopy : Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the complete molecular structure. An HSQC spectrum correlates each proton with the ¹³C atom it is directly attached to, confirming the C-H bonds of the aromatic ring. researchgate.net An HMBC spectrum reveals longer-range correlations (2-3 bonds) between protons and carbons, allowing for the unambiguous assignment of all atoms in the ring and confirming the relative positions of the chloro and hydroxyl substituents. researchgate.net

Tracer Studies: The primary application of this compound in research is as a tracer. When introduced into a biological or environmental system, its fate can be monitored using mass spectrometry or NMR. In NMR-based studies, the unique signals from the ¹³C-labeled core allow researchers to distinguish the compound and its transformation products from a complex background of other organic molecules. researchgate.net For example, if this compound undergoes microbial degradation, new ¹³C signals corresponding to the labeled carbon atoms in the resulting metabolites will appear in the NMR spectrum, enabling the elucidation of degradation pathways without the need for radioactive labels.

Table 2: Application of NMR Techniques for the Analysis of this compound This table is interactive. Users can sort columns by clicking on the headers.

NMR Experiment Type Information Obtained Purpose for this compound Analysis
¹H NMR 1D Chemical environment and connectivity of protons. Confirms proton structure; shows large ¹³C-¹H coupling constants, verifying the presence of the ¹³C-labeled ring. weebly.com
¹³C NMR 1D Presence and chemical environment of carbon atoms. chemrxiv.org Directly confirms >99% ¹³C enrichment of all six ring carbons; verifies chemical shifts of individual carbons. uni-halle.de
HSQC 2D Direct one-bond correlations between ¹H and ¹³C atoms. researchgate.net Unambiguously assigns each aromatic proton to its directly attached ¹³C atom, confirming the C-H framework.

Environmental Fate and Transformation Studies of 2 Chlorophenol 13c6

Biodegradation and Biotransformation Pathways of 2-Chlorophenol-13C6

The breakdown of chlorophenols in the environment is largely driven by microbial activity. The use of 13C-labeled compounds like this compound is instrumental in elucidating the complex pathways and mechanisms involved in their biodegradation.

Aerobic Degradation Mechanisms and Associated Isotopic Fractionation of Chlorophenols

Under aerobic conditions, microorganisms utilize oxygen to break down organic compounds. The initial step in the aerobic biodegradation of chlorophenols often involves the action of oxygenase enzymes, which convert the aromatic ring into less stable intermediates like catechols. oup.comresearchgate.net This process can be tracked with significant precision using this compound.

A key aspect of studying biodegradation with isotopically labeled compounds is the concept of isotopic fractionation. During enzymatic reactions, molecules containing the lighter isotope (¹²C) tend to react slightly faster than those with the heavier isotope (¹³C). This results in an enrichment of the heavier isotope in the remaining, undegraded substrate. acs.org The magnitude of this fractionation, expressed as an enrichment factor (ε), can provide insights into the rate-limiting steps of the degradation pathway. acs.orgnih.gov

For instance, studies on the degradation of 4-chlorophenol (B41353) by Arthrobacter chlorophenolicus A6 revealed that isotope fractionation increased at lower concentrations, suggesting a shift in the rate-limiting step from membrane transport to enzymatic turnover. acs.orgnih.gov This highlights how isotopic analysis can unravel detailed mechanisms of microbial adaptation to pollutant degradation. In contrast, research on chlorinated ethenes has shown that isotopic fractionation during aerobic degradation is generally smaller than that observed during anaerobic reductive dechlorination, offering a potential method to distinguish between these two major degradation pathways in the field. nih.gov

Isotope Fractionation in Aerobic Degradation of Chlorinated Compounds
CompoundOrganism/CultureConditionIsotope Enrichment Factor (ε)
4-ChlorophenolArthrobacter chlorophenolicus A6Batch (high concentration)-2.1 ± 0.5‰
4-ChlorophenolArthrobacter chlorophenolicus A6Chemostat (low concentration)-4.1 ± 0.2‰
Vinyl Chloride (VC)Mycobacterium aurum L1Metabolic-5.7‰
Vinyl Chloride (VC)Cometabolic CulturesCometabolic-3.2 to -4.8‰

Anaerobic Degradation Processes and Metabolite Identification of Chlorophenols Using 13C Tracers

In the absence of oxygen, a different set of microbial processes, collectively known as anaerobic degradation, takes over. For chlorophenols, a primary anaerobic pathway is reductive dechlorination, where a chlorine atom is removed from the aromatic ring and replaced with a hydrogen atom. cdc.govcdc.gov This process is often the first step in the breakdown of more highly chlorinated phenols into simpler, less chlorinated compounds. cdc.gov

The use of 13C-labeled 2-chlorophenol (B165306) is crucial for identifying the subsequent metabolites formed during anaerobic degradation. By tracing the path of the ¹³C atoms, researchers can definitively identify the breakdown products and reconstruct the degradation pathway. For example, studies with acclimated sludge have shown that the degradation of monochlorophenols and dichlorophenols proceeds through specific, predictable patterns of dechlorination. nih.gov Sludge acclimated to a particular chlorophenol isomer can develop a specialized microbial community capable of efficiently degrading that compound and sometimes others through cross-acclimation. nih.gov

Research has demonstrated that under anaerobic conditions, chlorophenols can be completely mineralized to methane (B114726) (¹³CH₄) and carbon dioxide (¹³CO₂), confirming that the carbon from the original pollutant is fully incorporated into the anaerobic food web. nih.gov The initial step of C-Cl bond cleavage in anaerobic reductive dechlorination leads to significant carbon isotope fractionation, which is typically larger than that observed in aerobic degradation where the initial attack is on the aromatic ring. acs.org

Microbial Community Dynamics and Isotope Tracing of Carbon Flow from this compound

The degradation of this compound is not the work of a single microbial species but rather a community of interacting microorganisms. The introduction of a contaminant like 2-chlorophenol can cause shifts in the composition and function of this microbial community. researchgate.netnih.gov

Stable isotope probing (SIP) with 13C-labeled substrates is a powerful technique to link microbial identity to function. By feeding the microbial community this compound, researchers can trace the flow of the ¹³C into the cellular components (like DNA, RNA, and lipids) of the microorganisms actively degrading the compound. nih.gov This allows for the identification of the key players in the degradation process. Studies have shown that the diversity and evenness of the microbial community can be related to the efficiency of chlorophenol degradation. nih.gov For example, the presence of genera like Pseudomonas has been associated with the dehalogenation of 2-chlorophenol in anaerobic reactors. nih.gov

Formation and Fate of Non-Extractable Residues (NER) and Biogenic Incorporation of 13C from Chlorophenols

During the biodegradation of organic pollutants in soil, a portion of the original compound or its metabolites can become tightly bound to the soil matrix, forming what are known as non-extractable residues (NER). ecetoc.org These residues cannot be removed by conventional solvent extraction methods. ecetoc.org The use of 13C-labeled compounds is essential for tracking the formation and fate of these NER.

A significant portion of what is measured as NER can be "biogenic," meaning the carbon from the pollutant has been incorporated into the natural biomass of microorganisms. d-nb.inforesearchgate.net As these microorganisms die, their cellular components become part of the soil organic matter. d-nb.info Studies using 13C-labeled 2,4-Dichlorophenoxyacetic acid (2,4-D) have shown that a substantial fraction of the applied carbon can be converted into microbial biomass and subsequently incorporated as biogenic NER. d-nb.info Distinguishing between the original pollutant bound to soil (xenobiotic NER) and this incorporated biogenic carbon is critical for accurate environmental risk assessment. researchgate.net

Fate of 13C-Labeled Compounds in Soil
CompoundIncubation Time (days)Mineralization (% of initial)Incorporation into Biogenic Residues (% of initial)
13C6-2,4-D64~57%up to 44% in total amino acids
13C6-Ibuprofen90~45%~24% in total fatty acids

Photodegradation Processes of this compound

In addition to microbial breakdown, chlorophenols present in surface waters or on soil surfaces can be degraded by sunlight through a process called photodegradation.

Direct and Indirect Photolysis Mechanisms of Chlorophenols

Photodegradation can occur through two main mechanisms: direct photolysis and indirect photolysis. cdc.gov

Direct photolysis occurs when a molecule of 2-chlorophenol directly absorbs light energy, leading to its chemical transformation. dbc.wroc.pl This process often involves the homolytic cleavage of the carbon-chlorine bond, forming reactive radical species. dbc.wroc.pl The efficiency of direct photolysis is dependent on factors such as the wavelength of light and the pH of the solution, which affects whether the chlorophenol is in its molecular or anionic (phenolate) form. engineeringletters.com For 2-chlorophenol, the anionic form has been shown to be more susceptible to direct photolysis at certain wavelengths. cdc.govengineeringletters.com The primary product of the direct photolysis of the molecular form of 2-chlorophenol is often pyrocatechol. cdc.gov

Indirect photolysis involves the reaction of 2-chlorophenol with photochemically produced reactive species in the water, such as hydroxyl radicals (•OH) and singlet oxygen. cdc.govdbc.wroc.pl These highly reactive species are generated when other substances in the water, like dissolved organic matter, absorb sunlight. cdc.gov Indirect photolysis can be a significant degradation pathway, especially in natural waters that are rich in dissolved organic material. cdc.gov The relative importance of direct versus indirect photolysis can vary depending on the season and the specific water body. cdc.gov

Studies using photocatalysts like titanium dioxide (TiO₂) have also demonstrated the effective degradation of 2-chlorophenol under UV irradiation. ump.edu.mynih.govresearchgate.net In these systems, the catalyst absorbs light energy and generates highly reactive oxygen species that rapidly break down the chlorophenol. researchgate.net

Role of Hydroxyl Radicals and Other Reactive Species in Chlorophenol Phototransformation

The phototransformation of chlorophenols in the environment is significantly influenced by the presence of reactive oxygen species (ROS), particularly hydroxyl radicals (•OH). nih.govresearchgate.net These highly reactive species can initiate and accelerate the degradation of chlorophenols through various reaction pathways. mdpi.comcornell.edu

The generation of hydroxyl radicals in aquatic environments can occur through several mechanisms, including the photolysis of hydrogen peroxide (H2O2) and the photo-Fenton reaction involving iron species. nih.govfrontiersin.org Studies on the phot-degradation of 4-chlorophenol (4-CP) have shown that the degradation is much faster in the presence of air (UV/air system) compared to an inert atmosphere (UV/N2 system). This is attributed to the formation of ROS, with the oxidation via •OH accounting for a significant portion of the decomposition. nih.gov The addition of t-butanol, a known •OH scavenger, significantly inhibits the degradation of 4-CP, confirming the crucial role of hydroxyl radicals. nih.gov

The reaction between hydroxyl radicals and chlorophenols can proceed through two primary pathways: •OH-addition to the aromatic ring and H-abstraction from the hydroxyl group. nih.gov Quantum chemical calculations for 2-chlorophenol indicate that in the gas phase, •OH-addition is the more favorable pathway. nih.gov This addition leads to the formation of hydroxylated intermediates, which can undergo further oxidation, ultimately leading to ring cleavage and mineralization to CO2. researchgate.net The degradation pathway can be influenced by the presence of other species and the reaction conditions. For example, in the presence of dissolved oxygen, hydroxylated chlorophenols can be decomposed into smaller organic acids and CO2. researchgate.net

Other reactive species, such as carbonate radicals (•CO3-), can also contribute to the phototransformation of chlorophenols, although their reactivity may be lower than that of hydroxyl radicals. nih.gov The presence of bicarbonate ions can reduce the degradation rate by scavenging hydroxyl radicals, but the resulting carbonate radicals can still participate in the degradation process. nih.gov

The table below summarizes the key reactive species involved in chlorophenol phototransformation and their primary roles.

Reactive SpeciesPrimary Role in Chlorophenol Phototransformation
Hydroxyl Radical (•OH) Initiates degradation through addition to the aromatic ring or H-abstraction, leading to the formation of intermediates and eventual mineralization. nih.govresearchgate.netnih.gov
Superoxide Radical (O2•−) Generated from oxygen adsorbed on catalyst surfaces, contributes to the overall oxidative degradation process. researchgate.net
Carbonate Radical (•CO3-) Can contribute to degradation, though generally less reactive than •OH. nih.gov
Singlet Oxygen (¹O₂) Another potential ROS that can participate in photooxidation reactions.

Isotopic Fractionation Patterns During Photolytic Transformation of Chlorophenols

The study of isotopic fractionation provides valuable insights into the reaction mechanisms of chlorophenol phototransformation. rsc.orgnih.gov During a chemical reaction, molecules containing lighter isotopes (e.g., 12C) tend to react slightly faster than those with heavier isotopes (e.g., 13C), leading to an enrichment of the heavier isotope in the remaining reactant pool. This phenomenon, known as the kinetic isotope effect (KIE), can be quantified and used to elucidate reaction pathways. nih.gov

The photolytic transformation of chlorophenols can proceed through direct photolysis, where the molecule absorbs light directly, or indirect photolysis, mediated by reactive species like hydroxyl radicals. rsc.orgnih.gov Each pathway can exhibit a distinct isotopic fractionation pattern. For instance, the direct photodegradation of some chlorobenzenes involves the cleavage of the C-Cl bond, resulting in a moderate carbon isotope fractionation. rsc.org In contrast, indirect photolysis initiated by hydroxyl radicals often involves the addition of the radical to the benzene (B151609) ring as the rate-determining step. nih.gov

The magnitude of isotope fractionation is expressed as an enrichment factor (ε), which can be determined using the Rayleigh equation. acs.org Different degradation mechanisms are associated with different ε values. For example, studies on the photolytic dechlorination of chloroanilines, which are structurally similar to chlorophenols, have shown that the position of the substituent and the specific photophysical processes involved significantly influence the carbon and nitrogen isotope fractionation. nih.gov

It has been observed that the photolysis of 2-Cl-anilinium cations results in normal carbon and inverse nitrogen isotope fractionation, while the neutral species shows the opposite trend. nih.gov This highlights the complexity of isotopic fractionation in photochemical processes, which can be affected by factors such as the excited state of the molecule (singlet vs. triplet) and the presence of quenchers. nih.govresearchgate.net Isotope fractionation can arise not only from bond cleavage but also from the photophysical processes of excited states. rsc.orgnih.gov

The use of dual-isotope analysis (e.g., 13C/12C and 37Cl/35Cl) can provide even more detailed information about the reaction mechanism. The correlation between the fractionation of two different isotopes (e.g., ΛCl-C) can serve as a diagnostic tool to differentiate between various transformation pathways. nih.govnih.gov

The following table presents hypothetical isotopic enrichment factors for different photolytic transformation pathways of a chlorinated aromatic compound, illustrating how these values can differ.

Transformation PathwayIsotope SystemEnrichment Factor (ε)
Direct Photolysis (C-Cl cleavage) Carbon (¹³C/¹²C)-2.5‰ to -5.0‰
Indirect Photolysis (•OH addition) Carbon (¹³C/¹²C)-1.0‰ to -2.0‰
Direct Photolysis (C-Cl cleavage) Chlorine (³⁷Cl/³⁵Cl)1.001 to 1.003 (AKIE)

Note: The values in this table are illustrative and can vary depending on the specific compound and experimental conditions.

Sorption, Transport, and Environmental Partitioning of this compound

The fate of this compound in the environment is governed by a complex interplay of sorption, transport, and partitioning processes. These processes determine its mobility, bioavailability, and ultimately its persistence in various environmental compartments. nih.gov

The sorption of chlorophenols to soil and sediment is a key process that influences their transport and bioavailability. llojibwe.org The extent of sorption is largely dependent on the properties of both the chlorophenol molecule and the sorbent material, as well as environmental conditions such as pH. nih.gov

Chlorophenols are weak acids, meaning they can exist in either a non-dissociated (protonated) or an anionic (phenolate) form depending on the pH of the surrounding medium. gov.bc.ca Under acidic conditions, the non-dissociated form predominates, which is less polar and tends to adsorb more strongly to soil organic matter. nih.govcdc.gov As the pH increases above the pKa of the chlorophenol, the anionic form becomes more prevalent, leading to increased water solubility and reduced sorption. nih.gov

The organic carbon content of the soil or sediment is a primary factor controlling the sorption of non-polar organic compounds like the protonated form of 2-chlorophenol. nih.gov The partitioning of chlorophenols into soil organic matter can be described by the organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates stronger sorption and lower mobility. nih.gov The position of the chlorine substituent on the phenol (B47542) ring can also influence sorption behavior, with ortho-substituted chlorophenols sometimes exhibiting different partitioning properties compared to their meta or para isomers. researchgate.net

Studies have used 13C-labeled chlorophenols to investigate their partitioning between soil and water. acs.org For example, in experiments determining soil/water partitioning, 13C6-labeled standards of various chlorophenols were used to accurately quantify their distribution. acs.org

The following table illustrates the typical effect of pH on the sorption of a chlorophenol to soil organic matter.

pH ConditionDominant SpeciesPolaritySorption to Organic Matter
Acidic (pH < pKa) Non-dissociatedLowerHigh
Neutral to Alkaline (pH > pKa) Anionic (Phenolate)HigherLow

Geomembranes, such as high-density polyethylene (B3416737) (HDPE), are commonly used as barriers in landfills and waste containment systems to prevent the migration of contaminants into the surrounding environment. itpltd.com However, organic compounds like chlorophenols can diffuse through these barriers over time. researchgate.net The transport of a contaminant through a geomembrane is a two-step process: partitioning from the source into the geomembrane, followed by diffusion through the membrane. geosyntheticssociety.org

The permeation of chlorophenols through geomembranes is influenced by several factors, including the type of polymer, the properties of the chlorophenol, and the environmental conditions. geosyntheticssociety.orggeosyntheticssociety.org Studies have shown that the number of chlorine atoms on the phenolic ring affects the partitioning and permeation coefficients. An increase in chlorination generally leads to a higher partitioning coefficient into HDPE, likely due to changes in molecular polarity. researchgate.net

Research on the diffusion of various phenolic compounds, including 2-chlorophenol, through HDPE geomembranes has provided valuable data on their transport properties. researchgate.net Diffusion coefficients for phenolic compounds through HDPE are typically on the order of 10⁻¹³ m²/s. researchgate.netgeosyntheticssociety.org The presence of co-extruded layers, such as ethylene (B1197577) vinyl alcohol (EVOH), can reduce the diffusion coefficient by an order of magnitude. geosyntheticssociety.org

The use of this compound in such studies would allow for precise measurement of its flux through geomembranes, helping to refine models that predict the long-term performance of these environmental barriers.

The table below presents a summary of diffusion and partitioning coefficients for selected chlorophenols through an HDPE geomembrane, based on available literature. researchgate.net

CompoundPartitioning Coefficient (K)Diffusion Coefficient (D) (m²/s)
2-Chlorophenol Data not consistently reported~1.1 x 10⁻¹³ - 4.3 x 10⁻¹³
2,4-Dichlorophenol Data not consistently reported~1.1 x 10⁻¹³ - 4.3 x 10⁻¹³
2,4,6-Trichlorophenol (B30397) ~20~1.1 x 10⁻¹³ - 4.3 x 10⁻¹³
Pentachlorophenol (B1679276) ~205~1.1 x 10⁻¹³ - 4.3 x 10⁻¹³

Note: The specific values can vary depending on the experimental setup and the properties of the geomembrane.

Isotope tracers like this compound are invaluable tools for assessing the bioavailability and environmental mobility of contaminants. acs.orgcore.ac.uk Bioavailability refers to the fraction of a contaminant in the environment that is available for uptake by organisms. It is a critical factor in determining the potential for bioaccumulation and toxicity.

The sorption of chlorophenols to soil and sediment can significantly reduce their bioavailability. llojibwe.org By using 13C-labeled 2-chlorophenol, researchers can accurately trace its uptake by microorganisms and other biota, even in complex environmental matrices. acs.org This allows for a more precise assessment of how factors like soil organic matter content and aging affect the fraction of the contaminant that is bioavailable.

The environmental mobility of chlorophenols is influenced by their partitioning behavior between solid, aqueous, and air phases. nih.govutoronto.ca As previously discussed, under neutral to alkaline conditions, the increased solubility of the anionic form enhances its mobility in soil and water. nih.gov Conversely, under acidic conditions, stronger sorption to soil reduces mobility. nih.gov

The use of 13C-labeled compounds in column or lysimeter studies can provide quantitative data on the leaching potential of 2-chlorophenol through the soil profile and its potential to reach groundwater. These studies can help validate and calibrate transport models, leading to more accurate predictions of contaminant plume migration.

The following table summarizes how environmental factors can influence the bioavailability and mobility of 2-chlorophenol.

Environmental FactorEffect on BioavailabilityEffect on Mobility
High Soil Organic Matter DecreasesDecreases
Increasing pH (above pKa) Generally IncreasesIncreases
Aging in Soil DecreasesDecreases

Application of 2 Chlorophenol 13c6 in Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms in Abiotic and Biotic Environmental Systems Using Isotopic Tracers

The use of ¹³C-labeled compounds like 2-Chlorophenol-¹³C₆ is instrumental in distinguishing between biotic and abiotic degradation processes and in identifying the resulting transformation products. ufz.de Stable isotope tracers offer a highly sensitive diagnostic tool for gaining deeper insights into reaction mechanisms with minimal interference to the reaction conditions. researchgate.net

In abiotic systems , such as those involving photochemical reactions or advanced oxidation processes, 2-Chlorophenol-¹³C₆ can help track the fate of the aromatic ring. For instance, studies on the degradation of similar phenolic compounds have utilized ¹³C labeling to understand ring cleavage mechanisms during chlorination, a common water treatment process. researchgate.net These studies have identified multiple ring cleavage pathways, some involving carbons from the aromatic ring and others involving substituent groups. researchgate.net The use of ¹³C-labeled precursors enables the quantitative assessment of the contribution of each distinct pathway, providing novel insights that are often elusive with conventional analytical methods. researchgate.net

In biotic systems , 2-Chlorophenol-¹³C₆ is crucial for tracing metabolic pathways in microorganisms and plants. For example, research on the biodegradation of other phenols, like 2,4-D and ibuprofen, has employed ¹³C-labeled compounds to follow the distribution of carbon into mineralization products (CO₂), biomass, and non-extractable residues (NER). ufz.de This allows for a quantitative comparison of degradation efficiencies between different environments, such as aqueous systems and soil. ufz.de Similarly, in studies of anaerobic digestion, ¹³C₆-phenol was used to demonstrate its complete biodegradation to methane (B114726) and carbon dioxide via a benzoate (B1203000) intermediate at thermophilic temperatures, a pathway previously only confirmed under mesophilic conditions. capes.gov.br

The application of isotope labeling extends to understanding the complex interactions within microbial communities. Stable isotope probing (SIP) with ¹³C-labeled substrates can identify the specific microorganisms responsible for the degradation of a compound within a mixed culture. gdut.edu.cn For example, in the bioelectrochemical degradation of bisphenol S (BPS), ¹³C-DNA SIP identified the bacterial genera Bacteroides and Cetobacterium as key players in the assimilation of BPS or its metabolites. gdut.edu.cn This level of detail is critical for optimizing bioremediation strategies for chlorophenol-contaminated sites.

Kinetic Isotope Effects (KIE) Studies for Reaction Pathway Characterization

Kinetic isotope effects (KIEs) are changes in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org The magnitude of the KIE provides valuable information about the bond-breaking and bond-forming steps in the rate-determining step of a reaction, making it a powerful tool for elucidating reaction mechanisms. osti.govpku.edu.cn The use of 2-Chlorophenol-¹³C₆ allows for the measurement of carbon KIEs (¹²C/¹³C), which can help distinguish between different transformation pathways.

The change in reaction rate due to isotopic substitution is a quantum effect primarily arising from differences in the vibrational frequencies of bonds involving the light and heavy isotopes. wikipedia.org Reactions involving the lighter isotope are generally faster. wikipedia.org The KIE is expressed as the ratio of the rate constant for the light isotope (kₗ) to that of the heavy isotope (kₕ). wikipedia.org

Table 1: General Interpretation of Kinetic Isotope Effects

KIE Value Interpretation
kₗ/kₕ > 1 (Normal KIE) Indicates that the bond to the isotopic atom is weakened or broken in the transition state. The magnitude of the effect often correlates with the extent of bond cleavage.
kₗ/kₕ < 1 (Inverse KIE) Suggests that the bond to the isotopic atom becomes stiffer or stronger in the transition state. This can occur when new bonds are formed to the isotopic center.

| kₗ/kₕ ≈ 1 | Implies that the bonding to the isotopic atom does not significantly change in the rate-determining step. |

This table provides a generalized interpretation of KIE values.

In the context of 2-chlorophenol (B165306) transformations, measuring the carbon KIE can help differentiate between, for example, hydroxylation, dechlorination, and ring cleavage pathways. For instance, a significant normal KIE at the carbon atom bonded to chlorine would suggest that C-Cl bond cleavage is part of the rate-determining step. Conversely, a small KIE at this position might indicate that another step, such as initial oxidation of the ring, is rate-limiting. researchgate.net

Studies on the enzymatic degradation of other chlorinated aromatic compounds have demonstrated the utility of KIEs. For example, in the dehalogenation of 2,4,6-trichlorophenol (B30397) by dehaloperoxidase, chlorine and carbon isotope effects were used to support a mechanism involving a concerted attack of a water molecule on a carbon atom, leading to chlorine displacement. researchgate.net Similarly, research on 2,4,6-trichlorophenol dechlorination by various soil enzymes revealed a small but significant chlorine KIE, consistent with a reaction pathway proceeding through a cationic radical species, while a slight inverse carbon KIE was observed. acs.org This distinct isotopic signature helps to distinguish this oxidative pathway from reductive dechlorination mechanisms. acs.org

Computational Chemistry and Theoretical Modeling of Isotopic Fractionation during Chlorophenol Transformations

Computational chemistry provides a powerful complement to experimental studies by allowing for the theoretical prediction of KIEs and isotopic fractionation for proposed reaction mechanisms. nih.govresearchgate.net By modeling the transition states of different potential pathways for the transformation of 2-chlorophenol, researchers can calculate the expected isotopic fractionation and compare these theoretical values with experimental data obtained using 2-Chlorophenol-¹³C₆.

Density functional theory (DFT) is a commonly used computational method for these investigations. nih.govresearchgate.net It can be used to model the geometries and vibrational frequencies of the reactant ground state and the transition state for a given reaction. These parameters are then used to calculate the KIE. A good agreement between the theoretically predicted and experimentally measured KIE provides strong support for the proposed mechanism. researchgate.net

For example, computational studies have been used to investigate the enzymatically driven oxidative coupling of various chlorophenols, including 2-chlorophenol. nih.gov These studies considered several possible reaction pathways, such as radical-anion, radical-cation, and radical-radical couplings, and predicted the associated chlorine isotope effects. nih.gov The results indicated that different pathways would lead to distinct isotopic fractionation patterns, which could then be tested experimentally. nih.gov For instance, radical-cation and radical-radical singlet couplings were identified as the most probable pathways, involving a two-step reaction with a large chlorine isotope effect in the second step. nih.gov

Theoretical models have also been employed to evaluate isotopic fractionation factors for the oxidation reactions of phenols and chlorophenols with various oxidants. researchgate.netpublish.csiro.au These studies analyze the influence of factors such as the type of oxidant, the position of substituents, and the protonation state of the molecule on the resulting isotopic fractionation. researchgate.net Such theoretical evaluations are crucial for interpreting data from compound-specific isotope analysis (CSIA) in environmental studies, where multiple transformation processes may occur simultaneously. acs.org

Table 2: Mentioned Compounds

Compound Name
2-Chlorophenol-¹³C₆
2-Chlorophenol
2,4-Dichlorophenol
2,4,6-Trichlorophenol
Bisphenol S
Ibuprofen
Benzoate
Methane
Carbon Dioxide
Bacteroides

Future Directions and Emerging Research Avenues for 2 Chlorophenol 13c6

Integration with Multi-Omics Approaches in Bioremediation Research of Chlorophenols

The integration of 2-Chlorophenol-13C6 into multi-omics workflows represents a significant leap forward in understanding the intricate mechanisms of chlorophenol bioremediation. By tracing the ¹³C label, researchers can move beyond simply monitoring the disappearance of the parent compound and gain deep insights into the metabolic pathways and microbial communities involved in its degradation. ontosight.airesearchgate.net

Stable Isotope Probing (SIP) is a key technique in this domain. By introducing this compound as the sole carbon source for microorganisms, scientists can identify the specific microbes responsible for its breakdown. researchgate.net The ¹³C is incorporated into the biomass of these active organisms, allowing for their identification through the analysis of ¹³C-enriched DNA, RNA, or phospholipid fatty acids (PLFAs). whiterose.ac.ukresearchgate.net This approach helps to pinpoint the key players in the bioremediation process, including those that may be unculturable by standard laboratory methods. whiterose.ac.uk

Future research will likely focus on combining SIP with other omics technologies, such as transcriptomics, proteomics, and metabolomics. This multi-omics approach can provide a holistic view of the bioremediation process. For instance, transcriptomics can reveal which genes are upregulated during the degradation of this compound, providing clues about the enzymatic machinery involved. researchgate.net Proteomics can then confirm the presence and abundance of these enzymes, while metabolomics can identify the intermediate and final products of the degradation pathway. alfa-chemistry.com This integrated approach will be instrumental in optimizing bioremediation strategies by providing a detailed understanding of the underlying biological processes. researchgate.net

Research FocusKey TechniquesExpected Outcomes
Identifying active degradersDNA-SIP, RNA-SIP, PLFA-SIPIdentification of key microbial species involved in 2-chlorophenol (B165306) bioremediation.
Elucidating degradation pathwaysMetabolomics, TranscriptomicsCharacterization of metabolic intermediates and the genetic basis of degradation.
Understanding microbial community dynamicsMetagenomics, MetatranscriptomicsInsight into the interactions and functional roles of different microbes in a contaminated environment.

Development of Novel Analytical Techniques for Ultra-Trace Analysis of Chlorophenols and Their Isotope-Labeled Analogs

The accurate detection and quantification of chlorophenols and their isotopically labeled analogs at ultra-trace levels are crucial for environmental monitoring and risk assessment. thermofisher.comresearchgate.net Future research will continue to push the boundaries of analytical sensitivity and selectivity.

Advanced mass spectrometry techniques, such as triple quadrupole GC-MS (GC-MS/MS), are becoming increasingly important for the reliable quantitation of chlorophenols at very low concentrations. thermofisher.com The development of methods with lower limits of detection (LOD) and limits of quantification (LOQ) is a key area of focus. For example, recent methods have achieved LODs in the sub-µg/kg range for some chlorophenols in complex matrices. plos.org

Furthermore, the use of isotope dilution mass spectrometry (IDMS), where a known amount of an isotope-labeled standard like this compound is added to a sample, remains the gold standard for accurate quantification. epa.gov This technique corrects for losses during sample preparation and analysis, leading to more precise and reliable results. plos.orgmdpi.com Future advancements will likely involve the development of new and more efficient extraction and cleanup procedures to handle increasingly complex sample matrices. acs.orgworktribe.com

Analytical TechniqueAdvancementBenefit
Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS)Increased sensitivity and selectivityReliable quantitation at trace and ultra-trace levels. thermofisher.com
Solid-Phase Microextraction (SPME)Novel fiber coatings (e.g., chitosan-ZnO nanorods)Enhanced extraction efficiency and longer fiber lifetime. nih.gov
Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS)Improved chromatographic separation and mass accuracyAccurate quantification in complex matrices. plos.org
Isotope Dilution Mass Spectrometry (IDMS)Use of ¹³C-labeled internal standardsHigh accuracy and precision by correcting for analytical variability. plos.orgmdpi.com

Expansion of Isotopic Tracer Applications to Complex and Heterogeneous Environmental Matrices

While many studies using this compound have been conducted in controlled laboratory settings, a major future direction is the expansion of its application to real-world, complex, and heterogeneous environmental matrices such as soil, sediment, and wastewater. acs.orgworktribe.comnih.gov The behavior and fate of contaminants in these environments can be significantly different from that in simplified lab systems.

Using this compound as a tracer in these complex matrices allows researchers to follow the movement, transformation, and ultimate fate of the contaminant. ontosight.aismolecule.com For instance, in soil studies, it can be used to investigate the extent of binding to soil organic matter, a process that can significantly affect the bioavailability and degradability of chlorophenols. nih.gov By analyzing the isotopic composition of different soil fractions, scientists can determine how much of the contaminant is sequestered and how much is available for microbial degradation. nih.gov

In aquatic systems, this compound can be used to study photodegradation processes. rsc.orgrsc.org By tracking the isotopic changes in the compound upon exposure to light, researchers can gain insights into the reaction mechanisms and quantify the extent of degradation. rsc.orgrsc.org This is particularly important for understanding the natural attenuation of chlorophenols in surface waters.

The challenges in applying these techniques to complex matrices include the need for robust extraction and cleanup methods to remove interfering substances. researchgate.net Future research will need to focus on developing and validating analytical protocols that are suitable for a wide range of environmental samples.

Advancements in Isotope Mass Balance and Predictive Modeling for Chlorophenol Environmental Systems

The data generated from studies using this compound can be used to develop and refine mathematical models that predict the environmental fate and transport of chlorophenols. Isotope mass balance models are particularly powerful tools for quantifying the extent of degradation in the field. researchgate.net

By measuring the isotopic composition of the remaining contaminant at a contaminated site and knowing the isotopic fractionation factor (ε) for the degradation process, it is possible to calculate the percentage of the contaminant that has been biodegraded. researchgate.netacs.org This approach, known as Compound-Specific Isotope Analysis (CSIA), provides a more direct measure of in-situ bioremediation than simply measuring concentration changes, which can be affected by other processes like dilution and sorption. rsc.orgnih.gov

Future research will focus on determining the isotope fractionation factors for a wider range of chlorophenol degradation pathways and microbial species. acs.orgnih.gov This will improve the accuracy of predictive models. For example, different degradation mechanisms, such as aerobic versus anaerobic degradation, can have distinct isotope effects. researchgate.net By characterizing these differences, it may be possible to use isotope data to identify the dominant degradation pathway at a particular site. researchgate.net

Furthermore, integrating isotope data into reactive transport models will enhance their predictive capabilities. These models can simulate the movement and transformation of chlorophenols in groundwater and soil, helping to assess the risks posed by these contaminants and to design effective remediation strategies.

Modeling ApproachKey ParameterApplication
Isotope Mass BalanceIsotope Fractionation Factor (ε)Quantifying in-situ biodegradation of chlorophenols. researchgate.net
Compound-Specific Isotope Analysis (CSIA)Changes in isotopic ratios (δ¹³C)Identifying and assessing degradation pathways in the environment. rsc.orgnih.gov
Reactive Transport ModelsIntegration of isotope dataPredicting the long-term fate and transport of chlorophenols in subsurface environments.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting and quantifying 2-Chlorophenol-13C6 in complex matrices?

  • Methodological Answer : Use isotope dilution mass spectrometry (IDMS) with a stable isotopically labeled internal standard (e.g., 2-Chlorophenol-d4 or 13C6 analogs) to correct for matrix effects and ionization efficiency . For gas chromatography (GC), pair with electron capture detection (ECD) or high-resolution mass spectrometry (HRMS) to enhance specificity. Calibrate using certified reference materials (CRMs) with ≥98% isotopic purity to ensure traceability .

Q. How should this compound be stored to maintain isotopic integrity during long-term experiments?

  • Methodological Answer : Store neat standards at 0–6°C in amber glass vials to prevent photodegradation and isotopic exchange. For solutions (e.g., in methanol), ensure airtight sealing and storage at –20°C with desiccants to minimize hydrolysis. Periodically validate stability via isotopic ratio mass spectrometry (IRMS) .

Q. What is the role of this compound in quality control (QC) for environmental monitoring studies?

  • Methodological Answer : Use 13C6-labeled analogs as internal standards to differentiate between native chlorophenols and laboratory contaminants. For example, spike samples with this compound prior to extraction to calculate recovery rates and correct for losses during sample preparation . Validate method accuracy using CRMs with certified isotopic enrichment levels (e.g., 0.1 mg/mL in acetone) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported degradation pathways of this compound under varying redox conditions?

  • Methodological Answer : Conduct controlled microcosm studies with 13C6-labeled compound to track carbon fate via compound-specific isotope analysis (CSIA). Compare aerobic vs. anaerobic systems using dual-column GC-HRMS to identify intermediate metabolites (e.g., chlorocatechols). Cross-reference with kinetic isotope effects (KIEs) to distinguish abiotic vs. biotic degradation pathways .

Q. What strategies optimize the synthesis of this compound with minimal isotopic dilution?

  • Methodological Answer : Use benzene-13C6 as a precursor, followed by Friedel-Crafts chlorination under anhydrous conditions. Monitor reaction intermediates via nuclear magnetic resonance (NMR) to confirm isotopic labeling at positions 3, 4, 5, and 6. Purify via preparative HPLC with a C18 column and validate isotopic purity (>99 atom% 13C) using IRMS .

Q. How should researchers address discrepancies in toxicity data for this compound across in vitro and in vivo models?

  • Methodological Answer : Perform meta-analysis of existing studies (e.g., 974 records screened in ATSDR’s 2021 review ) to identify confounding factors (e.g., metabolic activation differences). Use 13C6-labeled compound in hepatocyte assays to trace metabolite formation via LC-HRMS, then correlate with in vivo toxicokinetic data from isotope tracer studies .

Q. What experimental controls are critical for ensuring reproducibility in isotopic tracer studies using this compound?

  • Methodological Answer : Include blank matrices spiked with 13C6 standards to assess background interference. Use triplicate samples with randomized processing orders to minimize batch effects. Validate instrument precision via repeated analysis of CRMs (e.g., 2,4,6-Trichlorophenol-13C6 at 100 µg/mL in methanol ). Document all steps per FAIR data principles .

Methodological Resources

  • Literature Screening : Follow the ATSDR’s two-step process (title/abstract → full-text review) to identify high-confidence studies on chlorophenols .
  • Data Contradiction Analysis : Apply Zabezhailo’s framework for evaluating heritability of conclusions when integrating new empirical data .
  • Safety Protocols : Adopt OSHA HCS guidelines for handling chlorophenols, including PPE (nitrile gloves, respirators) and engineering controls (fume hoods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.